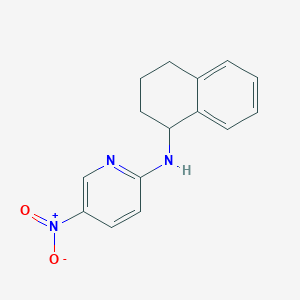![molecular formula C13H22N2O3 B5109314 (2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine](/img/structure/B5109314.png)
(2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine, also known as AEEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AEEA is a member of the class of ethyleneamines, which are known to exhibit biological activities such as antitumor, antiviral, and antimicrobial properties.
作用機序
The mechanism of action of (2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine is not fully understood. However, it has been suggested that (2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the Akt signaling pathway. (2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine has also been shown to inhibit the replication of HIV and HCV by interfering with viral entry and replication.
Biochemical and Physiological Effects:
(2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine has been shown to exhibit various biochemical and physiological effects. In cancer cells, (2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine induces apoptosis by activating the caspase cascade and inhibiting the Akt signaling pathway. (2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine has also been shown to inhibit the replication of HIV and HCV by interfering with viral entry and replication. In plants, (2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine has been shown to enhance growth and increase crop yield by promoting root development and improving nutrient uptake.
実験室実験の利点と制限
One advantage of using (2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine in lab experiments is its potential to exhibit antitumor and antiviral properties. (2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine is also relatively easy to synthesize and purify. However, one limitation of using (2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use for specific applications.
将来の方向性
There are several future directions for the study of (2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine. In biomedicine, further studies are needed to fully understand the mechanism of action of (2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine and to optimize its use for specific applications. In agriculture, further studies are needed to determine the optimal concentration and application method of (2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine for enhancing plant growth and increasing crop yield. In material science, further studies are needed to explore the potential use of (2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine as a surfactant and emulsifier in various applications.
合成法
The synthesis of (2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine can be achieved through a multistep process involving the reaction of 4-methoxyphenol with epichlorohydrin, followed by the reaction of the resulting product with diethylenetriamine. The final product is obtained by the reaction of the intermediate with 2-chloroethylamine hydrochloride. The purity of the synthesized (2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine can be confirmed using analytical techniques such as NMR spectroscopy and high-performance liquid chromatography.
科学的研究の応用
(2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine has been extensively studied for its potential applications in various fields, including biomedicine, agriculture, and material science. In biomedicine, (2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine has been shown to exhibit antitumor properties by inducing apoptosis in cancer cells. (2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine has also been studied for its potential antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). In agriculture, (2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine has been shown to enhance plant growth and increase crop yield. In material science, (2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine has been studied for its potential use as a surfactant and emulsifier.
特性
IUPAC Name |
N'-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-16-12-2-4-13(5-3-12)18-11-10-17-9-8-15-7-6-14/h2-5,15H,6-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBPEYVITVXGNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCOCCNCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]ethane-1,2-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5109231.png)
![4-amino-N-[5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]benzamide dihydrochloride](/img/structure/B5109235.png)
![2-methoxy-N-(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5109239.png)
![1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B5109240.png)
![ethyl 4-(2-chlorobenzyl)-1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5109246.png)

![dimethyl 5-(3-fluorophenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate](/img/structure/B5109273.png)
![(4-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5109284.png)
![1-(4-bromophenyl)-2-[2-imino-5-(3-nitrobenzyl)-1,3-thiazol-3(2H)-yl]ethanone hydrochloride](/img/structure/B5109291.png)
![N,N-dibenzyl-2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B5109306.png)
![2-[{[5-(aminocarbonyl)-3-thienyl]sulfonyl}(methyl)amino]benzoic acid](/img/structure/B5109321.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(phenylacetyl)piperazine](/img/structure/B5109325.png)
![N-[3-(dimethylamino)propyl]-N'-phenyl-N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]urea](/img/structure/B5109327.png)
